molecular formula C11H10BrF3O B15090255 1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one CAS No. 1249227-49-3

1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one

Cat. No.: B15090255
CAS No.: 1249227-49-3
M. Wt: 295.09 g/mol
InChI Key: JVAFKDSZJZJJBK-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one is an organic compound with the molecular formula C11H10BrF3O. It is a research chemical often used in various scientific studies due to its unique chemical properties. The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-bromo-2-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives such as 1-[4-amino-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one.

    Reduction: Formation of 1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-ol.

    Oxidation: Formation of 1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid.

Scientific Research Applications

1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)phenyl thiourea
  • 3-(Trifluoromethyl)phenyl thiourea
  • 4-(Trifluoromethyl)phenyl thiourea
  • 2-Bromo-4-(trifluoromethyl)phenylacetonitrile

Uniqueness

1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical reactivity and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1249227-49-3

Molecular Formula

C11H10BrF3O

Molecular Weight

295.09 g/mol

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one

InChI

InChI=1S/C11H10BrF3O/c1-6(2)10(16)8-4-3-7(12)5-9(8)11(13,14)15/h3-6H,1-2H3

InChI Key

JVAFKDSZJZJJBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

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